molecular formula C22H24N4O2 B2375469 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide CAS No. 2380179-64-4

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide

Cat. No. B2375469
CAS RN: 2380179-64-4
M. Wt: 376.46
InChI Key: BUHVEMGCPYYWAT-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a chemical compound that has shown promising results in scientific research. It belongs to the class of azetidine carboxamide compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting specific molecular pathways involved in the growth and survival of cancer cells. It also reduces the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammation. In addition, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and survival. It also reduces the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide in lab experiments is its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, it has been found to have low toxicity levels, which makes it a suitable candidate for further research. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide. One of the areas of focus is the development of more efficient and cost-effective synthesis methods. This will enable the compound to be produced in larger quantities, which will facilitate further research. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has been reported in several studies. One of the commonly used methods involves the reaction of 4-ethoxyphenylhydrazine with 2-cyclopropyl-1H-benzimidazole-5-carboxylic acid followed by the addition of 2-azetidinone. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-28-18-11-9-16(10-12-18)23-22(27)25-13-17(14-25)26-20-6-4-3-5-19(20)24-21(26)15-7-8-15/h3-6,9-12,15,17H,2,7-8,13-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVEMGCPYYWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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